
EMPO
概要
説明
Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air . Pyrrole is one of two monocarboxylic acids of pyrrole . It arises in nature by dehydrogenation of the amino acid proline . It also arises by carboxylation of pyrrole .
Synthesis Analysis
Pyrrole synthesis involves various methods. One of the common methods is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles, catalyzed by a stable manganese complex in the absence of organic solvents .Chemical Reactions Analysis
Pyrrole undergoes several chemical reactions. For instance, it can undergo N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride to give substituted pyrroles . It can also undergo Michael addition with electrophilic olefins to afford N-alkylpyrroles .Physical And Chemical Properties Analysis
Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air . The molecular formula of 5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid, a related compound, is C5H8N2O2 .科学的研究の応用
大気汚染モニタリング
EMPOは、対流圏排出量:汚染監視(Tthis compound)プロジェクトで使用されています . このプロジェクトの目的は、静止軌道上の衛星から北米大陸の主要な大気汚染物質を監視することです . Tthis compound機器は、太陽の後方散乱地球放射を測定して、オゾンモル分率、ホルムアルデヒドモル分率、二酸化窒素モル分率を決定します . 分光計の高空間分解能と時間分解能により、排出量インベントリの改善、汚染による人口への曝露の監視、効果的な排出抑制戦略の実施が可能になります .
健康と大気質への応用
2019年に設立されたTthis compoundアーリーアダプタープログラムは、将来の運用Tthis compoundデータの大気質と健康への応用を強化することを目的としています . Tthis compoundの一部であるthis compoundは、これらのアプリケーションにおいて重要な役割を果たしています。 このプログラムは、社会に直接利益をもたらすアプリケーションに焦点を当てています .
多糖の酸化
This compoundは、多糖の酸化に使用されてきました . 二酸化窒素による多糖の酸化は、副反応として生体高分子の解重合につながります . リン酸に溶解した多糖を亜硝酸塩/硝酸塩で酸化して使用すると、この解重合が抑制されました
Safety and Hazards
将来の方向性
作用機序
Target of Action
EMPO is a hydrophilic cyclic nitrone spin trap . Its primary targets are free radicals, specifically superoxide radicals . These radicals are unstable molecules that can cause damage to cells in the body. By trapping these radicals, this compound helps to mitigate their harmful effects .
Mode of Action
This compound interacts with its targets (free radicals) by forming a relatively stable adduct . This adduct is formed when this compound traps a superoxide radical, resulting in a stable complex that has an Electron Paramagnetic Resonance (EPR) spectrum similar to the respective DMPO adduct . This interaction helps to neutralize the damaging effects of the free radicals .
Biochemical Pathways
It is known that this compound plays a role in the oxidative stress pathway . By trapping free radicals, this compound can potentially influence various biochemical reactions and pathways that are affected by these radicals .
Pharmacokinetics
It is known that this compound is a hydrophilic compound , which suggests that it may have good bioavailability and could be distributed throughout the body effectively.
Result of Action
The primary result of this compound’s action is the neutralization of free radicals, specifically superoxide radicals . This can help to protect cells from the damaging effects of these radicals, potentially preventing or mitigating conditions associated with oxidative stress .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the stability of the superoxide adduct formed by this compound is dependent on the steric environment of the nitroxyl group . Additionally, the lipophilicity of this compound and its derivatives can influence their ability to detect radicals formed during lipid peroxidation .
特性
IUPAC Name |
ethyl 2-methyl-1-oxido-3,4-dihydropyrrol-1-ium-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-3-12-7(10)8(2)5-4-6-9(8)11/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPNDONTVPDUFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC=[N+]1[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80479073 | |
| Record name | 2H-Pyrrole-2-carboxylic acid, 3,4-dihydro-2-methyl-, ethyl ester, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80479073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61856-99-3 | |
| Record name | 2H-Pyrrole-2-carboxylic acid, 3,4-dihydro-2-methyl-, ethyl ester, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80479073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





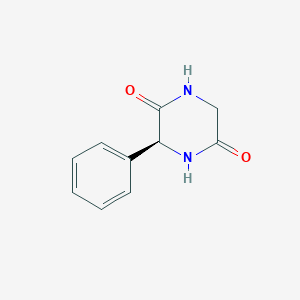
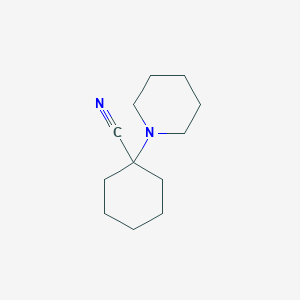

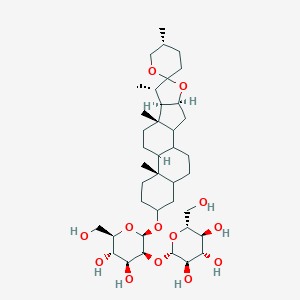

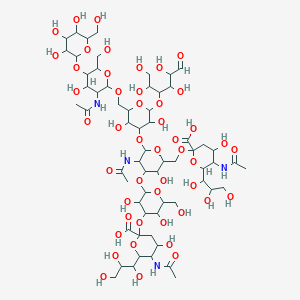
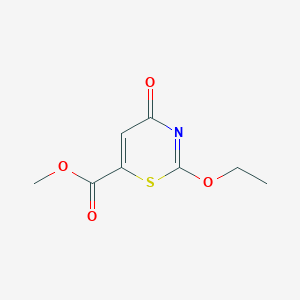

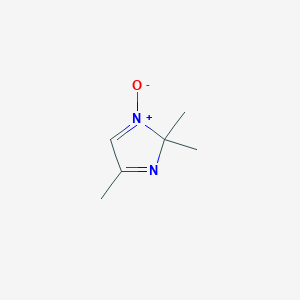
![2-(2-bromoethyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B162719.png)
![Acetyloxymethyl 2-[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-[2-[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-2,3-difluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B162723.png)
